Ac-arg-ser-leu-lys-amc trifluoroacetate salt
CAS No.:
Cat. No.: VC16531500
Molecular Formula: C33H51N9O8
Molecular Weight: 701.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H51N9O8 |
|---|---|
| Molecular Weight | 701.8 g/mol |
| IUPAC Name | 2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
| Standard InChI | InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37) |
| Standard InChI Key | ZVPQHIMGLOTCBK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pentapeptide backbone (Ac-Arg-Ser-Leu-Lys) conjugated to the AMC fluorophore via an amide bond. The trifluoroacetate counterion neutralizes the peptide’s basic residues, optimizing solubility in aqueous buffers. Key structural features include:
-
N-terminal acetylation: Enhances metabolic stability by preventing aminopeptidase degradation.
-
Arginine and lysine residues: Provide cationic character, facilitating interactions with anionic enzyme active sites.
-
AMC moiety: Emits fluorescence at 460 nm upon cleavage, enabling quantitative enzyme activity assays .
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 651.8 g/mol |
| Solubility | ≥10 mg/mL in water |
| Fluorescence Emission | 460 nm (upon excitation at 380 nm) |
| Storage Conditions | -20°C, desiccated |
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
Ac-Arg-Ser-Leu-Lys-AMC trifluoroacetate salt is synthesized via SPPS, a method allowing sequential amino acid addition to a resin-bound peptide chain. Critical steps include:
-
Resin activation: Wang or Rink amide resins are commonly used.
-
Coupling reactions: Protected amino acids (Fmoc or Boc) are coupled using activating agents like HBTU.
-
AMC incorporation: The fluorophore is added during the final coupling step.
-
Cleavage and purification: Trifluoroacetic acid (TFA) cleaves the peptide from the resin while simultaneously deprotecting side chains. Reverse-phase HPLC ensures >95% purity .
Quality Control
Batch consistency is verified through:
-
Mass spectrometry (MS): Confirms molecular weight.
-
High-performance liquid chromatography (HPLC): Assesses purity.
-
Enzymatic validation: Tests substrate reactivity with cathepsin S.
Mechanism of Enzymatic Cleavage
Interaction with Cathepsin S
Cathepsin S, a lysosomal cysteine protease, hydrolyzes the peptide bond between leucine and lysine residues, releasing AMC. The reaction follows Michaelis-Menten kinetics:
where is the reaction velocity, is the maximum rate, and is the substrate affinity constant.
Fluorescence Detection
AMC fluorescence intensity () correlates linearly with enzyme concentration ():
where is the fluorophore’s quantum yield and is time . This relationship enables real-time enzyme activity monitoring in microplate readers.
Applications in Biomedical Research
Biochemical Assays
The substrate is pivotal in:
-
Enzyme kinetics studies: Determining and for cathepsin S and related proteases.
-
High-throughput screening (HTS): Identifying inhibitors or activators in drug discovery pipelines .
Drug Development
Cathepsin S inhibitors are investigated for:
-
Autoimmune diseases: Blocking antigen presentation in conditions like rheumatoid arthritis.
-
Cancer therapy: Inhibiting tumor metastasis via modulation of extracellular matrix degradation .
Cellular and Tissue Studies
-
Lysosomal activity profiling: Measuring cathepsin S activity in macrophages and dendritic cells.
-
Tumor microenvironment analysis: Assessing protease activity in cancer biopsies .
| Parameter | Recommendation |
|---|---|
| Storage | -20°C in airtight containers |
| Disposal | Incineration or chemical waste services |
| First Aid for Exposure | Flush eyes/skin with water; seek medical attention if irritation persists |
Recent Advances and Future Directions
Nanotechnology Integration
Recent studies embed the substrate into nanoparticle matrices for localized enzyme activity sensing in vivo, enhancing diagnostic precision .
Targeted Drug Delivery
Functionalizing nanoparticles with Ac-Arg-Ser-Leu-Lys-AMC enables cathepsin S-responsive drug release in tumor microenvironments, reducing off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume